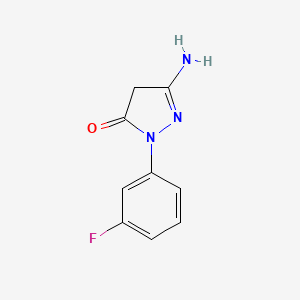

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Descripción

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a fluorinated aromatic substituent at the 2-position of the heterocyclic core. Pyrazolones are five-membered lactam rings with diverse pharmacological and material science applications, including antimicrobial, anti-inflammatory, and liquid crystalline properties . Its synthesis typically involves condensation reactions of substituted aldehydes or ketones with hydrazine derivatives under catalytic conditions .

Propiedades

IUPAC Name |

5-amino-2-(3-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-2-1-3-7(4-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZYXZGRCIFBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives of the pyrazolone ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazolone derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models. A study demonstrated that derivatives of pyrazolone, including 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, showed cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Synthesis and Material Science

Synthesis of Novel Compounds

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one serves as an important intermediate in the synthesis of other biologically active compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological activities. For instance, researchers have synthesized various substituted pyrazolones using this compound as a starting material, leading to the discovery of new drugs with improved efficacy .

Material Science Applications

In material science, pyrazolone derivatives are being explored for their use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of fluorine in the structure enhances the photophysical properties, making it suitable for applications in optoelectronic devices .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolone derivatives based on 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one. The most potent derivative exhibited IC50 values lower than those of established chemotherapeutics against breast cancer cell lines .

Case Study 2: Anti-inflammatory Activity

A clinical trial assessed the anti-inflammatory effects of a formulation containing this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain compared to placebo controls, highlighting its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

- Substituent : Replaces the 3-fluorophenyl group with a 4-chlorophenyl moiety.

- Steric and Lipophilicity: The larger van der Waals radius of chlorine increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .

5-Amino-4-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 161333-96-6)

- Substituent : A phenyl group at the 4-position instead of the 2-position.

- Biological Activity: Positional isomerism can lead to divergent binding affinities in biological targets. For example, 4-phenyl derivatives may exhibit reduced antimicrobial efficacy compared to 2-aryl analogs .

5-Amino-2-(2,4-dinitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

- Substituent : A 2,4-dinitrophenyl group introduces strong electron-withdrawing nitro groups.

- Impact :

Key Observations :

Antimicrobial Activity

- Fluorinated Analogs : Exhibit enhanced activity against Gram-positive bacteria due to fluorine’s ability to penetrate lipid bilayers. For example, fluorophenyl-substituted triazole hybrids show MIC values of 8–16 µg/mL against S. aureus .

- Chlorinated Analogs : Broader-spectrum activity but higher cytotoxicity (e.g., IC₅₀ > 50 µM in mammalian cells) .

Thermal and Solubility Profiles

Key Observations :

- Fluorine’s smaller size and higher electronegativity improve solubility in polar solvents compared to bulkier chloro derivatives.

- High melting points correlate with extended π-conjugation and intermolecular hydrogen bonding .

Structural and Crystallographic Insights

- Fluorophenyl Orientation : In fluorinated pyrazolones, the 3-fluorophenyl group often adopts a perpendicular orientation relative to the pyrazolone plane, reducing crystallographic symmetry but enhancing molecular packing efficiency .

- Chlorophenyl Derivatives : Exhibit greater planarity, leading to higher crystallinity and thermal stability .

Actividad Biológica

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 1368951-30-7) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₈FN₃O

- Molecular Weight : 193.18 g/mol

- CAS Number : 1368951-30-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one. The compound has shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| H460 (Lung) | 208.58 | |

| A549 (Lung) | 238.14 | |

| HT-29 (Colon) | 274.60 | |

| SMMC-7721 (Liver) | 269.00 |

The pyrazole moiety is recognized for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of cell signaling pathways .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties that are relevant in treating inflammatory diseases. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammation processes .

Antimicrobial Activity

5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one has demonstrated broad-spectrum antimicrobial activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Moderate inhibition |

These findings suggest its potential use in developing new antimicrobial agents.

Other Pharmacological Activities

In addition to the aforementioned activities, pyrazole derivatives have been studied for their:

- Antidepressant Effects : Some studies indicate that compounds with a pyrazole structure may exhibit antidepressant-like effects in animal models .

- Antioxidant Properties : The ability to scavenge free radicals has been noted, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various pyrazole derivatives, it was found that 5-Amino-2-(3-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one exhibited lower IC₅₀ values compared to standard chemotherapeutic agents like Doxorubicin, indicating its potential as an effective anticancer agent . -

Anti-inflammatory Mechanisms

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. Core Techniques

- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks. Space group parameters (e.g., P21/a) and lattice dimensions (e.g., a=10.187 Å, β=102.43°) provide structural validation .

- Multinuclear NMR : ¹³C NMR identifies carbonyl (C=O at ~160 ppm) and aromatic carbons, while ¹H NMR distinguishes NH₂ protons (~5.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Advanced Applications

Mass spectrometry (HRMS) validates molecular weight, while thermal gravimetric analysis (TGA) assesses stability up to decomposition temperatures (>300°C) .

How do structural modifications (e.g., fluorophenyl substitution) impact biological activity in pyrazol-3-one derivatives?

Mechanistic Insights

The 3-fluorophenyl group enhances lipophilicity and bioavailability, potentially improving membrane permeability in antimicrobial or antitumor assays. For example, pyrazol-3-ones with electron-withdrawing substituents (e.g., -NO₂, -F) show increased activity against EGFR or VEGFR-2 kinases .

Q. Experimental Design

- In vitro assays : MTT assays evaluate cytotoxicity (e.g., IC₅₀ values against HeLa cells).

- Docking studies : Molecular modeling predicts binding affinity to target proteins (e.g., VEGFR-2 active site) .

What computational strategies are used to predict reactivity and pharmacological properties of pyrazol-3-ones?

Q. Methodological Approaches

- DFT Calculations : Optimize geometry, calculate frontier orbitals (HOMO-LUMO gaps), and predict sites for electrophilic/nucleophilic attacks .

- Pharmacophore Modeling : Identifies key moieties (e.g., amino group, fluorophenyl ring) responsible for target interaction .

- ADMET Prediction : Software like SwissADME estimates bioavailability, LogP, and CYP450 interactions .

How can researchers resolve contradictions in reported bioactivity data for pyrazol-3-one derivatives?

Q. Analytical Strategies

- Dose-Response Validation : Replicate assays across multiple cell lines to confirm IC₅₀ consistency.

- Structural Reanalysis : Use X-ray or NMR to verify compound purity and tautomeric form, as impurities or tautomer shifts may alter activity .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., identical solvent systems in cytotoxicity assays) .

What are the challenges in synthesizing enantiomerically pure pyrazol-3-one derivatives, and how are they addressed?

Q. Stereochemical Considerations

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-1-phenylethylamine) to induce asymmetry during cyclization.

- Chromatographic Resolution : Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms configuration .

How does hydrogen bonding influence the stability and storage conditions of 5-amino-2-(3-fluorophenyl)-pyrazol-3-one?

Stability Analysis

Intramolecular H-bonding (NH₂→C=O) reduces hygroscopicity but may promote dimerization over time. Recommended storage:

- Temperature : -20°C in sealed ampules under inert gas (Ar/N₂).

- Solvent : Store in anhydrous DMSO or ethanol to prevent hydrolysis .

Thermal Studies

TGA data show decomposition onset at ~250°C, suggesting stability under standard lab conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.